
4-Aminophenol;hexadecanoic acid;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid 4-aminophenol palmitic acid complex is a heterocyclic organic compound with the molecular formula C40H75NO5 and a molecular weight of 650.027 g/mol This complex is formed by the reaction of stearic acid, 4-aminophenol, and palmitic acid Stearic acid and palmitic acid are both long-chain saturated fatty acids, while 4-aminophenol is an aromatic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of stearic acid 4-aminophenol palmitic acid complex involves the reaction of stearic acid, 4-aminophenol, and palmitic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or chloroform, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and stirred for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this complex may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Stearic acid 4-aminophenol palmitic acid complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the complex into its reduced forms.
Substitution: The aromatic amine group in 4-aminophenol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitro compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the fatty acids, while substitution reactions can introduce various functional groups into the aromatic ring of 4-aminophenol .
Applications De Recherche Scientifique
Stearic acid 4-aminophenol palmitic acid complex has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other products due to its unique properties .
Mécanisme D'action
The mechanism of action of stearic acid 4-aminophenol palmitic acid complex involves its interaction with various molecular targets and pathways. The compound can modulate lipid metabolism, influence gene expression, and affect cellular signaling pathways. For example, palmitic acid is known to activate the SREBP1c axis, which plays a role in lipid homeostasis . Additionally, the aromatic amine group in 4-aminophenol can interact with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearic Acid: A long-chain saturated fatty acid commonly found in animal and vegetable fats.
Palmitic Acid: Another long-chain saturated fatty acid, widely present in natural fats and oils.
4-Aminophenol: An aromatic amine used in the synthesis of various pharmaceuticals and dyes
Uniqueness
The uniqueness of stearic acid 4-aminophenol palmitic acid complex lies in its combination of fatty acids and aromatic amine, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
69991-65-7 |
|---|---|
Formule moléculaire |
C40H75NO5 |
Poids moléculaire |
650.0 g/mol |
Nom IUPAC |
4-aminophenol;hexadecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.C6H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-5-1-3-6(8)4-2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);1-4,8H,7H2 |
Clé InChI |
ICPXBLCUOPKXPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


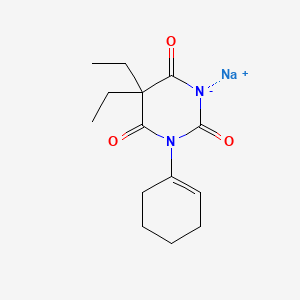
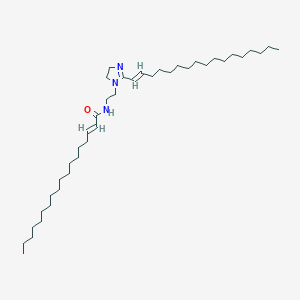
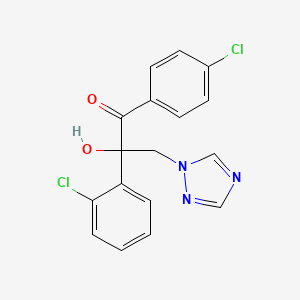


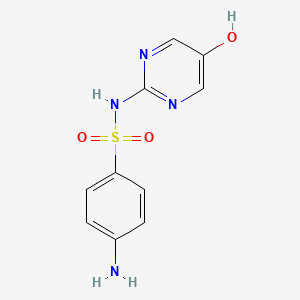
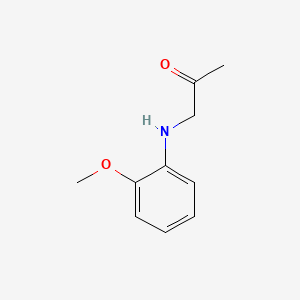
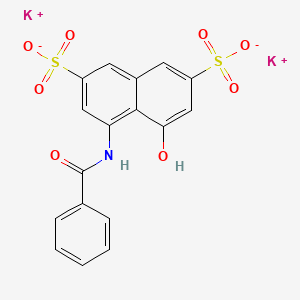
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
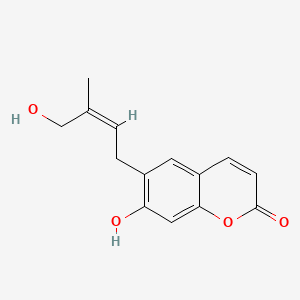
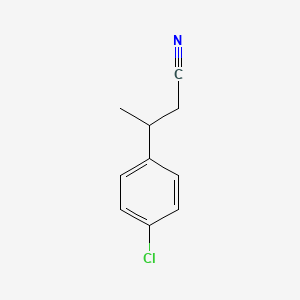
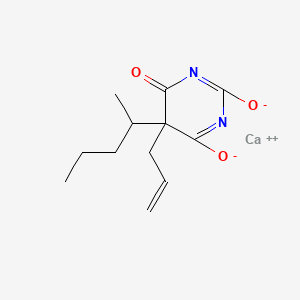
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

